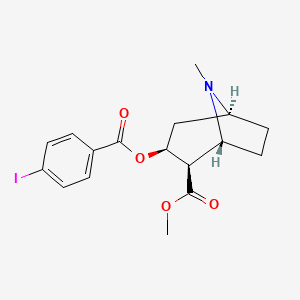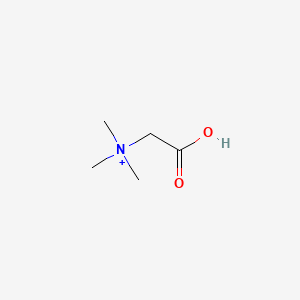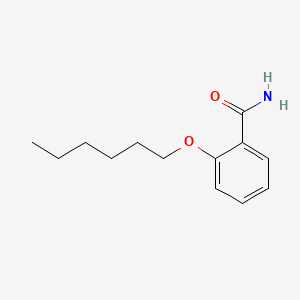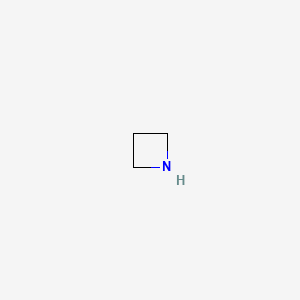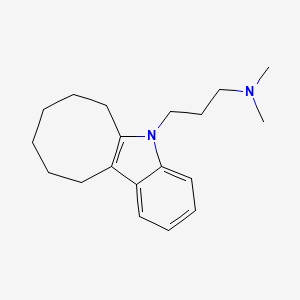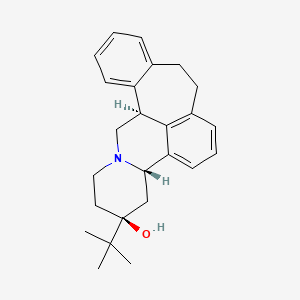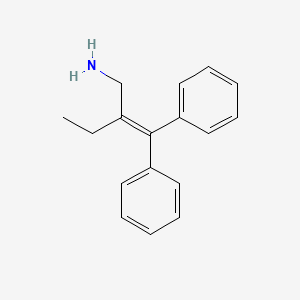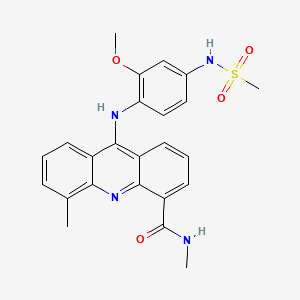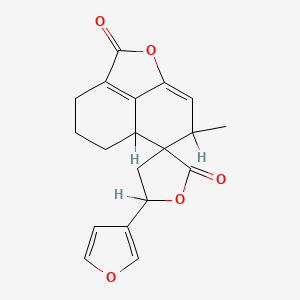
Teuscorolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Teuscorolide is a natural product found in Teucrium scorodonia with data available.
Scientific Research Applications
Synthesis and Chemical Studies Teuscorolide has been a subject of chemical synthesis studies, with the first total syntheses of this compound being achieved from an advanced precursor developed via a Diels-Alder strategy. The synthesis of this compound was accomplished in a sequence that included a novel furan oxidative cyclization-retro-cyclization process as a key operation, demonstrating its complex chemical structure and the intricate methods required for its synthesis (I. Chen et al., 2008).
Biomedical and Pharmacological Potential While the direct research on this compound in biomedical applications is limited, related compounds and methodologies provide insight into potential areas of exploration. For instance, studies on related compounds like parthenolide and temsirolimus have shown promise in targeting cancer cells, particularly in acute myelogenous leukemia, by targeting critical mechanisms of redox balance and compensatory pathways in primary AML cells. This approach illustrates how compounds like this compound, with potentially similar biochemical properties, could be investigated for their anticancer properties (Shanshan Pei et al., 2016).
Material Science and Tissue Engineering In the realm of material science and tissue engineering, the structural and chemical properties of this compound could be of interest. Research in related fields has focused on smart biomaterials design, where compounds are used to enhance tissue regeneration, support cell growth, and improve biomedical device integration. The intricate structure of this compound could inspire novel approaches in designing biomaterials that mimic complex biological interactions (M. Furth et al., 2007).
Properties
CAS No. |
41759-79-9 |
|---|---|
Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
5'-(furan-3-yl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4(12)-diene-9,3'-oxolane]-2',3-dione |
InChI |
InChI=1S/C19H18O5/c1-10-7-14-16-12(17(20)23-14)3-2-4-13(16)19(10)8-15(24-18(19)21)11-5-6-22-9-11/h5-7,9-10,13,15H,2-4,8H2,1H3 |
InChI Key |
CZNJEOYBTZXDQG-UHFFFAOYSA-N |
SMILES |
CC1C=C2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2 |
Canonical SMILES |
CC1C=C2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2 |
Synonyms |
teuscorolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


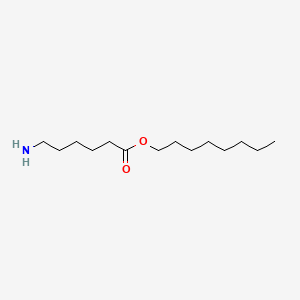
![6-Formyl-5'-hydroxy-5,5-dimethyl-8'-methylidene-1',9'-dioxohexahydro-1'H,3'H-spiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-2-yl acetate](/img/structure/B1206926.png)
